![molecular formula C18H20N6OS B2592819 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 880804-72-8](/img/structure/B2592819.png)
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole, a sulfanyl group, and an acetamide . It belongs to the class of compounds known as aminopyrimidines .
Scientific Research Applications
Anti-Fibrosis Activity
The study by Gu et al. synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including those containing the pyridin-2-yl moiety, have been explored for their antimicrobial activity . Further investigations could reveal the specific spectrum of antimicrobial effects exhibited by this compound.
Chemical Biology Applications
The pyrimidine core is considered a privileged structure in medicinal chemistry . Researchers may explore modifications of this compound to create libraries of novel heterocyclic compounds with potential biological activities.
Synthetic Applications
The synthesis of N-(pyridin-2-yl)imidates from related compounds has been demonstrated . Researchers could explore further synthetic applications, potentially leading to the development of new derivatives with unique properties.
Metal-Free Reactions
N-(Pyridin-2-yl)amides have been synthesized via metal-free reactions . Investigating the reactivity of this compound under various conditions could yield valuable insights for organic synthesis.
Future Directions
The future directions for research on this compound could include further studies on its synthesis, structure, reactivity, mechanism of action, and potential applications. In particular, its potential antiviral activity suggests that it could be further developed as a new antiviral drug. Additionally, in silico pharmacokinetic and molecular modeling studies could be conducted to predict its behavior in the body .
properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12(2)13-6-8-14(9-7-13)21-16(25)11-26-18-23-22-17(24(18)19)15-5-3-4-10-20-15/h3-10,12H,11,19H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPVFZZZBYVUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide |
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